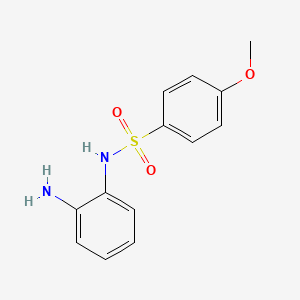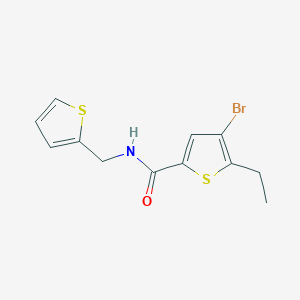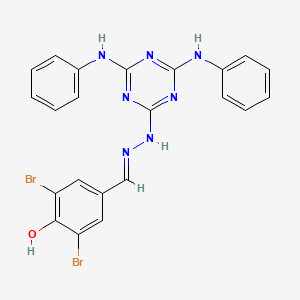![molecular formula C10H15NO4S B6083308 N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide](/img/structure/B6083308.png)
N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide” is a chemical compound. It’s a part of a collection of unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, so the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. For “this compound”, the empirical formula is C10H15NO3S . The molecular weight is 229.30 .Physical And Chemical Properties Analysis
“this compound” is a solid . The SMILES string representation of its structure is COc1ccc(CCNS©(=O)=O)cc1 . The InChI code is 1S/C10H15NO3/c1-11-7-8-13-10-6-4-3-5-9(10)12-2/h3-6,11H,7-8H2,1-2H3 .Applications De Recherche Scientifique
N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide has been the subject of numerous scientific investigations due to its potential therapeutic applications. It has been shown to have anti-tumor properties and has been studied as a potential treatment for various types of cancer, including renal cell carcinoma and hepatocellular carcinoma. Additionally, it has been investigated for its potential use in treating other diseases, such as psoriasis and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide is complex and not fully understood. It has been shown to inhibit the activity of several enzymes involved in cell proliferation and angiogenesis, including RAF kinase and VEGF receptor. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In psoriasis, it has been shown to reduce inflammation and improve skin lesions. In Alzheimer's disease, it has been investigated for its potential to reduce amyloid beta accumulation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide has several advantages and limitations for lab experiments. One advantage is its well-documented synthesis method, which allows for easy production of the compound. Additionally, it has been extensively studied, and its mechanism of action is relatively well-understood. However, one limitation is that it can be difficult to work with due to its low solubility in water. Additionally, its potential side effects and toxicity must be carefully considered when using it in lab experiments.
Orientations Futures
There are several future directions for the study of N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide. One area of research is the development of new analogs of the compound with improved therapeutic properties. Additionally, further investigation into its mechanism of action and potential applications in other diseases is warranted. Finally, more studies are needed to fully understand the potential side effects and toxicity of the compound.
Méthodes De Synthèse
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol, which is then reacted with methanesulfonyl chloride in the presence of a base to form the final product. The synthesis of this compound has been extensively documented in the scientific literature and is considered to be a relatively straightforward process.
Safety and Hazards
“N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide” is considered hazardous. It may cause severe skin burns and eye damage, and it may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment. If inhaled, swallowed, or in case of skin or eye contact, immediate medical attention is required .
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-14-9-5-3-4-6-10(9)15-8-7-11-16(2,12)13/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDVZSUUFYUMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6083230.png)

![4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6083236.png)

![N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6083248.png)

![2-[(4,5-dibromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6083263.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6083264.png)
![[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6083272.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B6083288.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6083318.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6083325.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6083326.png)
![2-[4-[2-(3-nitrophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B6083327.png)